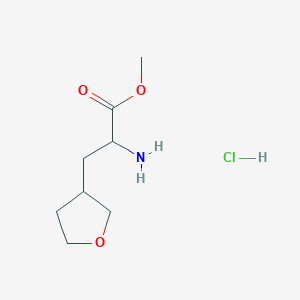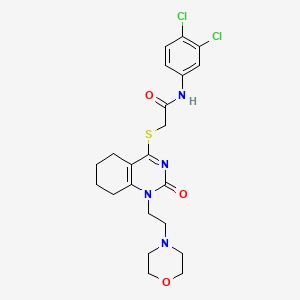
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, also known as PTIO, is a chemical compound that has shown significant potential in various scientific research applications. PTIO is a nitric oxide (NO) scavenger, which means it can remove NO from biological systems. This unique property of PTIO has made it an important tool in many biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Functionalization of Oxazolo[4,5-b]pyrazines
- Research Context : The functionalization of oxazolo[4,5-b]pyrazines, obtained from reactions involving 2,3-dichloropyrazine and carboxamides, was explored through deprotometallation methods.
- Application : The study explored different functionalization techniques, including lithio derivative formation and iodolysis, revealing insights into regioselectivities based on the presence of different substituent groups.
- Source : (Bisballe et al., 2018).
Synthesis and Biological Evaluation of Linezolid Analogues
- Research Context : The synthesis of novel compounds structurally related to Linezolid, including oxazol-5(4H)-one derivatives, was achieved using pyrazine-2-carboxamide.
- Application : These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents.
- Source : (Rajurkar & Pund, 2014).
Oxidative Rearrangement in Drug Candidates
- Research Context : The study focused on the ex vivo oxidation of a drug candidate, AZD9819, which underwent rearrangement to form a five-membered oxazole derivative.
- Application : This finding highlights the importance of understanding the oxidative stability of drug candidates, particularly for those containing the pyrazinone-carboxamide core.
- Source : (Gu et al., 2015).
Synthesis of Benzamide-Based Antivirals
- Research Context : A new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives was developed.
- Application : These compounds were tested for their anti-influenza A virus activity, indicating potential applications in antiviral drug development.
- Source : (Hebishy et al., 2020).
Synthesis of Pyrazinamide Derivatives as Growth Inhibitors
- Research Context : Research focused on the synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives.
- Application : These derivatives exhibited promising effects against the growth of Leuconostoc sp. and other microorganisms, underscoring their potential as antimicrobial agents.
- Source : (Abdelwahab et al., 2007).
Eigenschaften
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O4/c17-16(18,19)28-10-3-1-9(2-4-10)22-14(26)12-8-27-15(23-12)24-13(25)11-7-20-5-6-21-11/h1-8H,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVYQBTMCXMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)


![Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453203.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2453204.png)


![ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2453211.png)

![N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B2453214.png)
![2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2453215.png)

![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)